molecular formula C16H22N4O10 B6591550 2-[(Azidoacety)amino]-2-deoxy-D-galactose

2-[(Azidoacety)amino]-2-deoxy-D-galactose

Cat. No.: B6591550
M. Wt: 430.37 g/mol
InChI Key: HGMISDAXLUIXKM-YMILTQATSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-β-D-galactopyranose (CAS: 1404472-50-9) is a synthetic carbohydrate derivative extensively utilized in glycobiology and bioorthogonal chemistry. The compound features a β-D-galactopyranose backbone with acetyl protecting groups at the 1, 3, 4, and 6 hydroxyl positions. At the C2 position, the amino group is functionalized with an azidoacetyl moiety, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click reactions. This azide functionality makes the compound a versatile intermediate for synthesizing glycoconjugates, such as vaccines, targeted therapeutics, and glycan arrays .

The compound is synthesized from D-galactosamine hydrochloride via sequential acetylation and azidoacetylation steps. It is characterized as a white crystalline powder, typically stored at 2–8°C to maintain stability .

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMISDAXLUIXKM-YMILTQATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose typically involves multiple steps One common method starts with the acetylation of galactopyranose to protect the hydroxyl groupsThe reaction conditions often require the use of organic solvents such as chloroform or methanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques such as chromatography ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide and solvents such as dimethylformamide (DMF).

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Click Chemistry: Copper(I) iodide and alkynes.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-amino-2-deoxy derivatives.

    Click Chemistry: 1,2,3-triazole derivatives.

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose involves its ability to participate in bioorthogonal reactions. The azido group is particularly reactive and can form stable triazole linkages through click chemistry. This property makes it useful for labeling and tracking biomolecules in complex biological systems. The compound can target specific molecular pathways by modifying glycosylation patterns on proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional features of 1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-β-D-galactopyranose with analogous carbohydrate derivatives:

Compound Name Substituent at C2 Sugar Type Configuration Key Applications References
1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-β-D-galactopyranose Azidoacetyl Galactose β Click chemistry, glycoconjugate synthesis
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose Azido Mannose α Intermediate for mannosamine derivatives
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose Azido Glucose α/β Glucosamine precursor, glycosylation studies
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-galactopyranose Acetamido Galactose β Mimics natural N-acetylgalactosamine (e.g., mucin synthesis)
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose Iodo Galactose β Nucleophilic substitution reactions (e.g., Suzuki coupling)
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose Azido Galactose α Stereochemical studies, enzyme substrate specificity
2-(3-Azidopropanamido)-2-deoxy-1,3,4,6-tetra-O-acetyl-β-D-galactopyranose 3-Azidopropanamido Galactose β Extended linker for bioconjugation
1,3,4,6-Tetra-O-acetyl-2-[(acetoxyacetyl)amino]-2-deoxy-D-glycopyranose Acetoxyacetyl Glucose/Galactose β Ester-based conjugation strategies

Key Structural and Functional Differences :

Substituent at C2: The azidoacetyl group in the target compound provides a unique balance between stability and reactivity, enabling efficient click chemistry without requiring additional deprotection steps. In contrast, simple azido derivatives (e.g., ) lack the acetylated amino group, limiting their utility in sequential functionalization . Acetamido derivatives (e.g., CAS 3006-60-8) mimic natural N-acetylgalactosamine residues but lack the azide’s bioorthogonal reactivity . Iodo substituents () serve as leaving groups for nucleophilic substitutions, offering pathways to introduce other functional groups (e.g., amines, thiols) .

Sugar Backbone: Galactose derivatives (target compound, ) are critical for studying galactose-specific lectins and enzymes (e.g., galectins, α-galactosidases). Mannose () and glucose () analogs differ in stereochemistry at C2/C4, altering their biological recognition and metabolic processing .

Configuration (α vs. β) :

  • The β configuration in the target compound mimics natural β-linked galactosides, which are prevalent in glycoproteins and glycolipids. α-configured analogs (e.g., ) are less common in nature and are used to probe enzyme stereoselectivity .

Biological Activity

1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose (CAS: 1404472-50-9) is a modified sugar derivative that has garnered interest in various biological applications due to its unique structural features. This compound is part of a broader class of azido sugars that are utilized in biochemical research, particularly in the study of glycosylation processes and as metabolic probes.

Chemical Structure and Properties

The molecular formula of 1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose is C16H22N4O10 with a molecular weight of 430.37 g/mol. It typically appears as a white to light yellow powder and is soluble in organic solvents. The compound is sensitive to moisture and should be stored under inert gas conditions at low temperatures to maintain stability.

The azide functional group in this compound allows for bioorthogonal reactions, which can be employed in labeling and tracking biomolecules within living systems. The azido group can participate in click chemistry reactions, particularly with alkynes, facilitating the study of glycan interactions in cellular environments.

Applications in Research

  • Metabolic Labeling : Azido sugars like this compound can be incorporated into glycoproteins and glycolipids during cellular metabolism. This incorporation allows researchers to trace glycan structures and their modifications in various biological contexts.
  • Glycobiology Studies : The compound serves as a valuable tool for studying glycosylation patterns on proteins. By using this azido sugar, researchers can investigate how glycosylation affects protein function and interaction networks.
  • Antiviral Research : Some studies have indicated that modified sugars can interfere with viral entry mechanisms or replication processes by altering the glycosylation of viral proteins.

Study 1: Metabolic Chemical Reporter

A study published by the American Chemical Society highlighted the use of azido sugars as metabolic reporters for O-GlcNAc modifications in mammalian cells. This research demonstrated that 2-Azido-2-deoxy-glucose could reveal unexpected promiscuity in glycosylation patterns, suggesting potential pathways for further investigation into cellular signaling mechanisms .

Study 2: Synthesis and Activity Assessment

Research documented in RSC Publishing described an efficient method for synthesizing azido derivatives from common sugar precursors. The biological activity of these compounds was assessed through various assays to determine their efficacy in modifying glycan structures on cell surfaces .

Data Table: Comparison of Azido Sugars

Compound NameCAS NumberMolecular FormulaBiological Application
1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose1404472-50-9C16H22N4O10Metabolic labeling; Glycobiology
2-Azido-2-deoxy-D-glucose361154-30-5C6H11N3O5Glycan tracking; Antiviral research
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose1878884C12H19N3O8Glycosylation studies

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